molecular formula C11H14FNO B12861128 (S)-2-(2-Fluoro-3-methoxyphenyl)pyrrolidine

(S)-2-(2-Fluoro-3-methoxyphenyl)pyrrolidine

Cat. No.: B12861128
M. Wt: 195.23 g/mol
InChI Key: WCUGSGXHPYPNNI-VIFPVBQESA-N
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Description

(S)-2-(2-Fluoro-3-methoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-(2-Fluoro-3-methoxyphenyl)pyrrolidine is a chiral compound notable for its pyrrolidine ring and the presence of a 2-fluoro-3-methoxyphenyl substituent. Its molecular formula is C12_{12}H14_{14}FNO, with a molecular weight of approximately 195.24 g/mol. The unique structural features of this compound may enhance its biological activity, particularly in medicinal chemistry applications.

Pharmacological Potential

Research indicates that this compound exhibits potential as a pharmacological agent, particularly due to the presence of fluorine and methoxy groups. These substituents can significantly influence the compound's lipophilicity , metabolic stability , and bioavailability , making it a candidate for further drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorinated moiety often enhances potency and selectivity towards specific targets, which can be crucial in therapeutic contexts . For instance, compounds structurally similar to this compound have shown efficacy in modulating dopamine receptors, particularly D2 and D3 receptors, where they can act as either agonists or antagonists depending on their structural configuration .

Case Studies and Research Findings

  • Dopamine Receptor Interaction : A study highlighted that 2-fluoro-3-methoxyphenyl compounds demonstrated full agonist activity at the D3 receptor, suggesting that modifications to the phenyl group can lead to significant changes in receptor selectivity and activity profiles .
  • Antimicrobial Activity : In vitro studies on pyrrolidine derivatives have shown promising antibacterial and antifungal activities. Compounds related to this compound exhibited effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial properties .
  • Neuropeptide Systems : Research into the relaxin-3/RXFP3 system has revealed that similar pyrrolidine compounds can act as antagonists, influencing physiological processes such as stress response and appetite regulation. This suggests that this compound could also be explored for its effects on neuropeptide signaling pathways .

Summary of Biological Activities

Activity TypeObservations
Dopamine Receptor Full agonist activity at D3R; selectivity influenced by substituent modifications .
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; MIC values below 1 µg/mL for some derivatives .
Neuropeptide Antagonism Potential roles in stress response modulation through RXFP3 antagonism .

Scientific Research Applications

Pharmacological Applications

  • Dopamine Receptor Modulation
    Research has indicated that compounds similar to (S)-2-(2-Fluoro-3-methoxyphenyl)pyrrolidine exhibit activity as partial agonists and antagonists at dopamine D3 and D2 receptors. These interactions are crucial for developing treatments for psychostimulant use disorders. For example, derivatives of this compound have shown promising D3 receptor affinities, which could lead to novel therapeutic strategies for conditions like schizophrenia and bipolar disorder .
  • Anti-inflammatory Properties
    The compound has been investigated for its anti-inflammatory effects. Studies on related pyrrolidine derivatives reveal that they can inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response. The presence of specific substituents enhances their efficacy, making them potential candidates for treating inflammatory diseases .
  • RORγt Inhibition
    Another area of interest is the inhibition of retinoic acid-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. Compounds designed with a pyrrolidine scaffold have demonstrated effective binding and inhibition of RORγt, highlighting the versatility of pyrrolidine derivatives in targeting various biological pathways .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several chemical reactions that allow for the introduction of the fluorine and methoxy groups at specific positions on the phenyl ring. The synthetic pathways often leverage established methodologies in organic chemistry, including:

  • Nucleophilic Substitution Reactions : To introduce fluorine into the aromatic system.
  • Pyrrolidine Ring Formation : Utilizing various cyclization techniques to construct the five-membered nitrogen-containing ring.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the pharmacological profiles of compounds based on this compound. Key findings from recent studies include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances receptor affinity and selectivity.
  • Geometric Configuration : The cis/trans configuration of the pyrrolidine ring influences its interaction with biological targets, affecting potency and selectivity against various receptors .

Case Studies

  • Dopamine Receptor Studies : A study explored various analogs of this compound, demonstrating that modifications could yield compounds with improved selectivity for D3 receptors over D2 receptors, which is beneficial for minimizing side effects associated with dopamine modulation .
  • Inflammation Models : In vivo studies using animal models have shown that certain derivatives exhibit significant reductions in inflammation markers when tested against standard anti-inflammatory drugs like indomethacin, suggesting a promising therapeutic profile .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-2-(2-Fluoro-3-methoxyphenyl)pyrrolidine in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal: Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated solvents). Collaborate with certified waste management services for incineration or neutralization, especially for fluorine-containing byproducts .
  • Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert adsorbents (e.g., vermiculite) and avoid direct contact .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer:

  • Chiral Resolution: Start with racemic 2-(2-fluoro-3-methoxyphenyl)pyrrolidine and use chiral acids (e.g., L-tartaric acid) for diastereomeric salt formation. Recrystallize to isolate the (S)-enantiomer .
  • Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ir or Rh complexes) for enantioselective hydrogenation of precursor imines. Optimize reaction conditions (e.g., solvent: dichloromethane, temperature: 0–25°C) to achieve >90% enantiomeric excess (ee) .
  • Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via flash chromatography. Typical yields range from 60–75% depending on substrate purity .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence the biological activity of this compound derivatives?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize both (S)- and (R)-enantiomers and compare their binding affinities to target receptors (e.g., dopamine or serotonin transporters) using radioligand assays. For example, the (S)-configuration may enhance metabolic stability due to reduced steric hindrance with hepatic enzymes .
  • Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to analyze enantiomer interactions with active sites. The 2-fluoro-3-methoxy group may engage in hydrogen bonding with residues like Tyr-95 in monoamine oxidases .

Q. What analytical techniques are most effective in resolving contradictory data regarding the metabolic stability of fluorinated pyrrolidine compounds?

  • Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to identify metabolites in microsomal assays. The fluorine atom’s electronegativity may slow oxidative degradation, but contradictory data could arise from variable CYP450 isoform activity .
  • Isotopic Labeling: Incorporate deuterium at the pyrrolidine ring’s α-position to track metabolic pathways. Compare half-life (t½) values between labeled and unlabeled compounds in hepatocyte incubations .
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish experimental variability (e.g., batch effects) from genuine metabolic differences .

Q. How can researchers address discrepancies in reported NMR spectral data for fluorinated pyrrolidine derivatives?

  • Methodological Answer:

  • Solvent and Temperature Standardization: Acquire ¹H/¹³C NMR spectra in deuterated DMSO at 25°C to minimize solvent-shift artifacts. The 2-fluoro group may cause splitting patterns (e.g., doublets at δ 4.8–5.2 ppm) that vary with concentration .
  • Cross-Validation: Compare experimental data with computed NMR shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm may indicate impurities or incorrect assignments .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

  • Methodological Answer:

  • Low-Temperature Reactions: Conduct alkylation or acylation steps at −20°C to minimize epimerization. Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the transition state .
  • In Situ Monitoring: Employ circular dichroism (CD) spectroscopy to track enantiopurity during reactions. A sudden loss of optical activity suggests racemization hotspots (e.g., basic conditions) .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2S)-2-(2-fluoro-3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-10-6-2-4-8(11(10)12)9-5-3-7-13-9/h2,4,6,9,13H,3,5,7H2,1H3/t9-/m0/s1

InChI Key

WCUGSGXHPYPNNI-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1F)[C@@H]2CCCN2

Canonical SMILES

COC1=CC=CC(=C1F)C2CCCN2

Origin of Product

United States

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